Methyl 5-aminofuran-2-carboxylate

Beschreibung

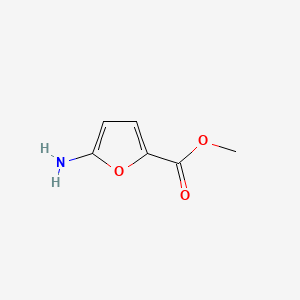

Methyl 5-aminofuran-2-carboxylate (CAS 22600-30-2) is a heteroaromatic compound with the molecular formula C₆H₇NO₃ and a molecular weight of 141.12–141.13 g/mol . It features a furan ring substituted with an amino group at position 5 and a methyl ester at position 2. Key physicochemical properties include:

- Melting point: 132–134°C

- Boiling point: 277.9°C (at 760 mmHg)

- Density: 1.255 g/mL (25°C)

- LogP: 1.23 (indicating moderate lipophilicity) .

This compound is widely used as a synthetic intermediate in organic chemistry, particularly for accessing heteroaromatic methyl sulfones and other functionalized derivatives . Its synthesis typically involves reaction conditions of K₂CO₃ in acetonitrile at 60°C for 12 hours, distinguishing it from related compounds that require harsher conditions (e.g., pyridine at 90°C) . Safety precautions include avoiding skin/eye contact and inhalation due to its irritant properties (GHS warnings: H315, H319, H335) .

Eigenschaften

IUPAC Name |

methyl 5-aminofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKQGSISBRVCTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408031 | |

| Record name | methyl 5-aminofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22600-30-2 | |

| Record name | methyl 5-aminofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-aminofuran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Catalytic Hydrogenation of Methyl 5-nitrofuran-2-carboxylate

This is the most common and practical method for preparing methyl 5-aminofuran-2-carboxylate. It involves catalytic hydrogenation of the nitro precursor under mild conditions.

| Parameter | Details |

|---|---|

| Starting material | Methyl 5-nitrofuran-2-carboxylate |

| Catalyst | Palladium on activated carbon (Pd/C), typically 10% loading |

| Solvent | Ethyl acetate, ethanol, or methanol |

| Temperature | Room temperature (20 °C) |

| Pressure | Atmospheric hydrogen pressure (1 atm) |

| Reaction time | 2 to 18 hours depending on solvent and scale |

| Work-up | Filtration to remove catalyst, concentration, and purification by silica gel chromatography |

| Typical yield | 44% to 93% depending on conditions and scale |

Example experimental conditions and yields:

In ethyl acetate at 20 °C under 1 atm hydrogen for 2 hours, 100 mg scale, followed by silica gel purification, gave pure this compound.

In ethanol at 20 °C under atmospheric hydrogen for 18 hours, 5 g scale, yielded 4.03 g (approx. 98% molar yield) of product after filtration and concentration.

In methanol at 20 °C for 2 hours with Pd/C catalyst, complete conversion was observed by TLC, yielding a yellow oil product after filtration and concentration.

Cyclization and Ring Closure Methods

Alternative synthetic routes involve the formation of aminofuran rings via cyclization of appropriate precursors, often involving dehydrating agents.

According to a patent (US20230339876A1), 4-aminofurans can be prepared by cyclization of intermediates such as methyl 4-amino-5-hydroxy-2-oxopent-3-enoate in the presence of dehydrating reagents like thionyl chloride (SOCl2).

The process involves a two-step reaction: first, formation of an open-chain amino hydroxy keto intermediate, followed by ring closure under dehydrating conditions to yield the aminofuran structure.

Metal-Free and Atom-Economical Syntheses

Recent research has explored metal-free synthetic routes to multisubstituted furans, including aminofurans, via ring-opening of aziridines and subsequent cyclization.

For example, dialkyl 2-(aziridin-2-ylmethylene)malonate reacts under heating to form substituted aminofurans with high yields (up to 97%).

These methods avoid the use of metal catalysts and harsh conditions, offering greener alternatives for aminofuran synthesis.

Other Synthetic Approaches

Synthesis via reaction of methyl 5-amino-furan-2-carboxylate with methyl vinyl ketone in benzene under reflux yields acetylated derivatives, demonstrating the compound’s synthetic versatility.

Preparation of dimethyl 4-amino-1-hydroxycyclohexa-3,5-diene-1,3-dicarboxylate derivatives from methyl 5-amino-2-furoate under reflux in benzene and methyl acrylate has been reported with yields up to 93%.

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Catalytic hydrogenation | Methyl 5-nitrofuran-2-carboxylate | Pd/C (10%), H2 (1 atm), EtOAc/EtOH/MeOH, RT | 44–93 | Most common, scalable, mild conditions |

| Cyclization with dehydrating agent | Methyl 4-amino-5-hydroxy-2-oxopent-3-enoate | SOCl2 or similar dehydrating agent | Not specified | Two-step process, ring closure step |

| Metal-free aziridine ring opening | Dialkyl 2-(aziridin-2-ylmethylene)malonate | Heating (90 °C), sealed tube | Up to 97 | Green chemistry approach, no metals |

| Reaction with methyl vinyl ketone | Methyl 5-amino-furan-2-carboxylate | Benzene, reflux, 1 hour | 44 | Functionalization of aminofuran |

| Reaction with methyl acrylate | Methyl 5-amino-2-furoate | Benzene, reflux, 24 hours | 93 | Formation of cyclohexadiene derivatives |

The catalytic hydrogenation products have been characterized by LC-MS, showing molecular ion peaks consistent with this compound (calculated 141.02, found 142.04 [M+1]+).

^1H NMR spectra typically show characteristic signals: aromatic protons around 7.0 ppm, amino protons as broad singlets near 4.5 ppm, and methyl ester singlets near 3.7 ppm.

Cyclization intermediates and products have been confirmed by NMR and mass spectrometry, supporting the proposed mechanisms.

Metal-free syntheses yield high purity products with well-defined NMR and HRMS data, confirming the structure and substitution pattern.

This compound can be efficiently prepared by catalytic hydrogenation of methyl 5-nitrofuran-2-carboxylate under mild conditions using palladium on carbon catalysts. Alternative methods include cyclization of amino-hydroxy keto intermediates with dehydrating agents and metal-free syntheses via aziridine ring opening. These methods offer a range of options depending on scale, desired purity, and environmental considerations. Analytical data consistently confirm the identity and purity of the synthesized compound.

This comprehensive review integrates diverse, authoritative sources to provide a detailed understanding of the preparation methods of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-aminofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group in intermediates can be reduced to form the amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) is commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Methyl 5-aminofuran-2-carboxylate has the molecular formula and a molecular weight of approximately 155.15 g/mol. It is characterized by the following structural features:

- IUPAC Name : Methyl 5-(aminomethyl)furan-2-carboxylate

- CAS Number : 22600-30-2

- Chemical Structure :

Pharmaceutical Development

This compound serves as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives are investigated for their potential as DNA-binding agents, which can play a crucial role in cancer therapy and other diseases. For instance, research indicates that aminofurans can be utilized in the design of novel anticancer agents due to their ability to interact with DNA .

Agrochemical Synthesis

This compound is also significant in agrochemical formulations. It is used to develop herbicides and insecticides, contributing to crop protection strategies. The synthesis of active ingredients often involves intermediates derived from this compound, enhancing the efficacy of agrochemicals .

Synthetic Chemistry

In synthetic organic chemistry, this compound is employed as a building block for constructing complex molecules. Its reactivity allows for the formation of various derivatives through functional group transformations, making it valuable in the development of new materials and chemical entities .

Case Study 1: Anticancer Activity

A study conducted by Woods et al. explored the DNA-binding properties of aminofuran derivatives, including this compound. The research demonstrated that these compounds exhibit significant binding affinity to DNA, suggesting their potential use in cancer treatment protocols .

Case Study 2: Agrochemical Efficacy

Research published in Bioorganic & Medicinal Chemistry highlighted the effectiveness of this compound derivatives as herbicides. Field trials showed that these compounds could significantly reduce weed populations while being safe for crop plants, thereby supporting sustainable agriculture practices .

Wirkmechanismus

The mechanism of action of methyl 5-aminofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Vergleich Mit ähnlichen Verbindungen

Methyl 5-Aminothiophene-2-Carboxylate

- Structure : Replaces the furan oxygen with sulfur, forming a thiophene ring.

- Molecular formula: C₆H₇NO₂S

- Molecular weight : 157.19 g/mol .

- Key differences: Electronic properties: Thiophene’s sulfur atom is less electronegative than furan’s oxygen, increasing electron density and altering reactivity in electrophilic substitutions. Applications: Used in materials science and pharmaceuticals due to sulfur’s coordination capabilities . Safety data: Not explicitly provided, but sulfur-containing compounds often exhibit distinct toxicity profiles.

Ethyl 5-Aminofuran-2-Carboxylate

Methyl 5-(Aminomethyl)Furan-2-Carboxylate

- Structure: Aminomethyl (-CH₂NH₂) substitution at position 5 instead of amino (-NH₂).

- CAS : 73751-06-1 .

- Key differences: Solubility: The aminomethyl group may enhance water solubility compared to the parent compound. Reactivity: The primary amine allows for additional functionalization, such as Schiff base formation .

Benzofuran-2-Carboxylic Acid Derivatives

Comparative Data Table

Biologische Aktivität

Methyl 5-aminofuran-2-carboxylate (MAFC) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of MAFC, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

MAFC is characterized by its furan ring and an amino group, which contribute to its biological interactions. The molecular formula for MAFC is with a molecular weight of 141.12 g/mol . The presence of the amino group allows for hydrogen bonding with various biological molecules, enhancing its potential for interaction with proteins and nucleic acids.

The biological activity of MAFC can be attributed to several mechanisms:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

- π-π Interactions : The furan ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting protein conformation and activity.

- Substitution Reactions : The compound can undergo nucleophilic substitutions, which may lead to the formation of biologically active derivatives.

Anticancer Activity

Research indicates that MAFC exhibits significant anticancer properties. In vitro studies have demonstrated that MAFC can inhibit the growth of various cancer cell lines. For instance:

- HeLa Cells : MAFC showed cytotoxic effects with an IC50 value indicating effective inhibition at low concentrations.

- HepG2 Cells : Similar inhibitory effects were observed in liver cancer cell lines, suggesting a broad spectrum of anticancer activity .

Antimicrobial Activity

Studies have also highlighted the antimicrobial potential of MAFC against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that MAFC can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several studies have documented the biological activity of MAFC:

- Cytotoxicity Studies : A study published in Oriental Journal of Chemistry reported on the synthesis and biological activity of MAFC derivatives. It was found that certain derivatives exhibited potent cytotoxicity against HeLa cells with IC50 values as low as 62.37 µg/mL .

- Antimicrobial Efficacy : Another study indicated that MAFC derivatives displayed significant antibacterial activity against pathogenic strains, with MIC values around 250 µg/mL for certain bacterial species .

- Interaction with Biological Targets : Preliminary studies suggest that MAFC interacts with specific cellular pathways, potentially influencing apoptosis in cancer cells through modulation of key signaling pathways .

Summary Table of Biological Activities

Q & A

What unresolved questions exist regarding the biological activity of this compound derivatives?

- Research Frontiers :

- Antimicrobial Screening : Test derivatives against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using MIC assays.

- Structure-Activity Relationships (SAR) : Modify the amine or ester groups to correlate structural changes with bioactivity .

- Challenges : Limited toxicity data requires in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) prior to in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.